Methyl 3-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and sodium trifluoroacetate . The reaction conditions often include the use of a strong base and a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted biphenyl derivatives .
Scientific Research Applications
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: It is incorporated into pharmaceuticals to improve drug efficacy and stability.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of specific enzymes or receptors, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated biphenyl derivatives and trifluoromethyl-substituted aromatic compounds . Examples are:
- Trifluoromethylbenzene
- Trifluoromethylphenol
- Trifluoromethylbenzoic acid
Uniqueness
Methyl 3-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and carboxylate groups, along with the trifluoromethyl group, enhances its versatility in various applications .
Properties
Molecular Formula |
C15H11F3O3 |
---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8,19H,1H3 |
InChI Key |
DMSDRXNURFICIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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